Englitazone is a synthetic compound belonging to the thiazolidinedione class of drugs, primarily utilized for its effects on glucose metabolism and insulin sensitivity. It is recognized for its role as a peroxisome proliferator-activated receptor gamma agonist, which modulates various metabolic processes in the body. The compound is characterized by its chemical formula and unique molecular structure, which contribute to its pharmacological properties.
Englitazone was first synthesized in the 1990s and has been studied extensively for its potential therapeutic applications in managing type 2 diabetes mellitus. Its CAS number is 122228-35-7, confirming its identity in chemical databases and literature.
Englitazone falls under the category of thiazolidinediones, a class of medications that improve insulin sensitivity and are primarily used in the treatment of type 2 diabetes. Other notable members of this class include pioglitazone and rosiglitazone.
Englitazone can be synthesized through several chemical reactions starting from (3S)-3-(4-((2-chloro-5-iodophenyl)(methoxy)methyl)phenoxy)tetrahydrofuran. The synthesis involves multiple steps:
The industrial production of Englitazone emphasizes optimizing reaction conditions to achieve high yield and purity while ensuring stability throughout the synthesis process. This scalability makes it suitable for mass production.
Englitazone's molecular structure includes a thiazolidinedione core, which is essential for its biological activity. The specific arrangement of atoms contributes to its interaction with biological targets.
Englitazone undergoes various chemical reactions that can modify its structure and properties:
The choice of reagents and conditions significantly influences the products formed from these reactions, allowing for the generation of various derivatives with distinct pharmacological activities.
Englitazone functions as an agonist for the peroxisome proliferator-activated receptor gamma. The activation of this receptor leads to:
This mechanism results in improved glycemic control, making Englitazone a valuable candidate for diabetes management.
Englitazone is typically presented as a white to off-white powder. Its solubility characteristics vary based on formulation but are generally designed to ensure adequate bioavailability.
Relevant analyses include assessments of lipophilicity and water solubility, which are crucial for understanding its pharmacokinetic profile.
Englitazone has significant applications in various scientific fields:
Englitazone possesses the core TZD pharmacophore essential for PPAR-γ binding activity, consisting of a five-membered thiazolidine-2,4-dione ring system. This scaffold exists predominantly as a crystalline solid at room temperature and demonstrates limited solubility in aqueous environments and common organic solvents, a characteristic shared across the TZD class [4] [10]. The molecular structure incorporates a benzyl-substituted chroman ring linked via a methylene bridge (-CH₂-) to the C5 position of the thiazolidinedione moiety, distinguishing it structurally from later analogs like pioglitazone or rosiglitazone. The presence of the C5 lipophilic substituent is crucial for receptor interaction and potency, as established through structure-activity relationship (SAR) studies across TZDs [4].
The TZD ring itself exhibits tautomeric versatility, capable of existing in several forms (3a–3e) due to the presence of two carbonyl groups and an α-hydrogen. This tautomerism influences electronic distribution and potential hydrogen bonding interactions within the PPAR-γ ligand-binding pocket [4] [7]. Synthesis of the TZD core, including scaffolds like englitazone, typically involves condensation reactions between thiourea and α-haloacetic acid derivatives under acidic reflux conditions, followed by C5 side-chain introduction via Knoevenagel condensation or alkylation strategies [4] [10].
Table 1: Structural and Physicochemical Properties of Englitazone
Property | Value/Description | Significance |
---|---|---|
Chemical Formula | C₂₀H₁₉NO₃S | Defines elemental composition and molecular weight (353.44 g/mol) |
IUPAC Name | 5-[(2R)-2-benzyl-3,4-dihydro-2H-1-benzopyran-6-yl]methyl-1,3-thiazolidine-2,4-dione | Precise chemical nomenclature indicating stereochemistry and substituents |
Core Structure | Thiazolidine-2,4-dione | Essential pharmacophore for PPAR-γ binding and insulin sensitizing activity |
Key Substituents | Benzylchromane at C5 position | Enhances lipophilicity and receptor interaction specificity |
Tautomeric Forms | Five possible (3a–3e) | Influences electronic properties and binding dynamics |
Solubility | Sparingly soluble in H₂O, MeOH, EtOH, DMSO, Et₂O | Impacts formulation and bioavailability |
CAS Registry Number | 109229-58-5 | Unique chemical identifier |
Englitazone (initially designated CP 68722 in its racemic form) emerged during the late 1980s and early 1990s as part of a concerted effort to develop insulin sensitizers targeting type 2 diabetes mellitus (T2DM). Early preclinical investigations focused on its effects in genetically obese (ob/ob) mice, a model characterized by severe hyperglycemia, hyperinsulinemia, and insulin resistance. Administered at 5-50 mg·kg⁻¹·day⁻¹, englitazone elicited a dose-dependent reduction in plasma glucose and insulin without causing frank hypoglycemia. Notably, glucose lowering preceded insulin reduction, suggesting improved insulin sensitivity in peripheral tissues [1]. After 11 days of treatment (50 mg/kg), englitazone significantly lowered plasma glucose (22.2 ± 1.4 to 14.0 ± 1.9 mM), insulin (7.57 ± 0.67 to 1.64 ± 0.60 nM), non-esterified fatty acids, glycerol, triglycerides, and cholesterol, indicating broad beneficial effects on metabolic dysregulation [1] [3].
Mechanistic studies revealed englitazone's direct hepatic actions. In isolated perfused rat livers, englitazone (6.25 to 50 μM) concentration-dependently inhibited gluconeogenesis from lactate (32% to 93% inhibition) and pyruvate (35% to 73% inhibition), while simultaneously stimulating glycolysis, evidenced by increased lactate production from glucose [6]. These effects occurred within minutes, suggesting non-genomic mechanisms potentially involving mitochondrial pyruvate carrier modulation or rapid signaling pathway alterations alongside its primary genomic actions via PPAR-γ [6] [7]. In adipocytes and skeletal muscle isolated from englitazone-treated ob/ob mice, researchers observed enhanced basal and insulin-stimulated lipogenesis and reversal of defects in insulin-stimulated glycolysis and glycogenesis [1]. Furthermore, englitazone (30 μM) stimulated 2-deoxy-D-glucose transport in 3T3-L1 adipocytes over 24-48 hours, indicating enhanced glucose uptake capacity [1].
Despite promising preclinical efficacy differentiating it from sulfonylureas (which showed minimal effects in ob/ob mice), englitazone's development was discontinued during clinical stages. This decision stemmed primarily from hepatotoxicity concerns observed in animal models and potentially related to its specific structural features, a challenge that plagued early TZDs like troglitazone and ciglitazone [10]. Nevertheless, englitazone served as a pivotal chemical tool, providing critical proof-of-concept for TZDs as insulin sensitizers and informing the design of subsequent agents like pioglitazone and rosiglitazone.
Table 2: Key Preclinical Efficacy Findings for Englitazone
Study Model | Treatment Regimen | Major Findings | Reference Source |
---|---|---|---|
ob/ob mice (hyperglycemic/hyperinsulinemic) | 5-50 mg·kg⁻¹·day⁻¹ for 11 days | Dose-dependent ↓ plasma glucose, insulin, FFA, glycerol, TG, cholesterol; No hypoglycemia | [1] |
Isolated adipocytes (ob/ob mice) | In vivo pretreatment (50 mg/kg) | ↑ Basal & insulin-stimulated lipogenesis; Reversed defects in glucose oxidation | [1] |
Isolated soleus muscle (ob/ob mice) | In vivo pretreatment (50 mg/kg) | Restored insulin-stimulated glycolysis & glycogenesis; ↑ Basal glucose oxidation | [1] |
3T3-L1 adipocytes | 30 μM for 24-48 hours | ↑ 2-Deoxy-D-glucose transport (0.37 to 0.65 and 1.53 nmol·min⁻¹·mg⁻¹ protein) | [1] |
Isolated perfused rat liver | 6.25-50 μM perfusion | Dose-dependent ↓ Gluconeogenesis (32-93% from lactate; 35-73% from pyruvate); ↑ Glycolysis | [6] |
Englitazone is classified pharmacologically as a synthetic PPAR-γ agonist. PPAR-γ (peroxisome proliferator-activated receptor gamma) is a ligand-dependent nuclear transcription factor belonging to the nuclear receptor superfamily (NR1C3). Upon ligand binding, PPAR-γ undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription [7] [9]. Englitazone binds specifically to the ligand-binding domain (LBD) of PPAR-γ, acting as an exogenous agonist that modulates the expression of genes involved in glucose homeostasis, lipid metabolism, and adipocyte differentiation [3] [7].
Structurally, PPAR-γ features a large Y-shaped ligand-binding pocket (approximately 1,440 ų), significantly larger than classic steroid hormone receptors. Englitazone, like other TZDs, interacts with key residues within this pocket. The acidic head group of the TZD ring forms critical hydrogen bonds with helix 3 (His323, Tyr327, His449, and Tyr473 in human PPAR-γ), while the lipophilic C5 substituent (benzylchroman in englitazone) occupies the hydrophobic arm of the pocket, stabilizing the active conformation of the receptor's AF-2 (activation function-2) helix [7] [9]. This interaction facilitates the dissociation of corepressor complexes (e.g., NCoR, SMRT) and recruitment of coactivators (e.g., CBP/p300, SRC-1, MED1), initiating transcriptional activation.
Englitazone exhibits moderate selectivity for PPAR-γ over other PPAR isoforms (PPAR-α and PPAR-δ/β), although rigorous comparative binding affinity data against later TZDs are limited in the public domain [3] [7]. Its primary mechanism for improving insulin sensitivity involves adipose tissue remodeling – promoting the differentiation of preadipocytes into smaller, insulin-sensitive adipocytes, enhancing adiponectin secretion, and reducing circulating free fatty acids and inflammatory cytokines like TNF-α [1] [7] [9]. These systemic effects alleviate lipotoxicity in muscle and liver, thereby improving insulin signaling and glucose disposal in these tissues. Evidence also supports direct hepatic effects, including suppression of gluconeogenic gene expression (e.g., PEPCK, glucose-6-phosphatase) and enhanced glycolysis, contributing to reduced hepatic glucose output [6].
While englitazone is primarily a PPAR-γ agonist, research suggests potential secondary PPAR-α activation may occur with certain TZDs depending on their specific structure. Pioglitazone, for example, exhibits measurable PPAR-α binding and associated triglyceride-lowering effects [5]. Although direct evidence for englitazone is less extensive, its ability to significantly lower triglycerides and cholesterol in ob/ob mice suggests possible cross-talk with PPAR-α pathways or indirect effects via improved metabolic homeostasis [1] [5]. This nuanced pharmacology highlights the complexity of classifying TZDs strictly by primary receptor targets.
Table 3: Classification of Englitazone Among PPAR Agonists
Feature | Englitazone | Pioglitazone | Rosiglitazone | Fibrates (e.g., Fenofibrate) |
---|---|---|---|---|
Primary Target | PPAR-γ | PPAR-γ (with PPAR-α activity) | PPAR-γ (selective) | PPAR-α |
Chemical Class | Thiazolidinedione (TZD) | Thiazolidinedione (TZD) | Thiazolidinedione (TZD) | Fibric acid derivative |
Key Structural Element | Benzylchroman-C5-TZD | Ethylpyridine-C5-TZD | Methylpyridine-C5-TZD | Phenoxyisobutyrate / isoxazole |
Main Metabolic Effects | ↓ Glucose, ↓ Insulin, ↓ FFA, ↓ TG | ↓ Glucose, ↓ Insulin, ↓ TG, ↑ HDL | ↓ Glucose, ↑ LDL/HDL ratio | ↓ TG, ↑ HDL, ↓ VLDL |
Adipose Tissue Effects | ↑ Adipogenesis, ↑ Adiponectin | ↑ Adipogenesis, ↑ Adiponectin | ↑ Adipogenesis, ↑ Adiponectin | Minimal effect |
Direct Hepatic Actions | ↓ Gluconeogenesis, ↑ Glycolysis | ↓ Gluconeogenesis | ↓ Gluconeogenesis | ↑ Fatty acid oxidation, ↓ TG synthesis |
Development Status | Discontinued (Preclinical/Clinical) | Marketed | Marketed (Restricted) | Marketed |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: